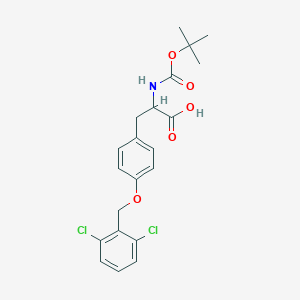

Boc-tyr(2,6-DI-CL-bzl)-OH

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODHIGHXRDNRPP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885423 | |

| Record name | L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40298-71-3 | |

| Record name | O-[(2,6-Dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40298-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-O-[(2,6-dichlorophenyl)methyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine [Boc-Tyr(2,6-di-Cl-Bzl)-OH]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-tert-butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine, commonly abbreviated as Boc-Tyr(2,6-di-Cl-Bzl)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly valued for its enhanced stability under acidic conditions.

Core Chemical and Physical Properties

This compound is a white to off-white powder. Its structure is defined by an L-tyrosine core, with the α-amino group protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group of the side chain protected by a 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether. This dual-protection scheme is integral to its function in controlled, stepwise peptide synthesis.[1][2]

Structural and General Data

The fundamental structural and identifying information for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₂₁H₂₃Cl₂NO₅[1][3] |

| Molecular Weight | 440.32 g/mol [1][3][4] |

| CAS Number | 40298-71-3[1][3][4] |

| EC Number | 254-876-6[1][4] |

| MDL Number | MFCD00065895[1][4] |

| Synonyms | This compound, N-α-t.-Boc-O-2,6-dichlorobenzyl-L-tyrosine, Boc-O-(2,6-dichlorobenzyl)-L-tyrosine[1][3][4] |

Physicochemical and Spectroscopic Data

Quantitative physicochemical data is crucial for handling, storage, and application in synthesis.

| Property | Value |

| Appearance | Powder[1][4] |

| Melting Point | 128-130°C[3] |

| Optical Rotation [α]20/D | +20±1°, c = 2% in ethanol[3][4] |

| Purity/Assay | ≥97.0% (TLC)[4] or ≥98% (TLC)[1] |

| Boiling Point (Predicted) | 594.0±50.0 °C[3] |

| Density (Predicted) | 1.305±0.06 g/cm³[3] |

| pKa (Predicted) | 2.98±0.10[3] |

| Storage Temperature | 2-8°C or 2-30°C[1][3][4] |

Structural Representation

The chemical structure of this compound determines its reactivity and utility in peptide synthesis.

Caption: Chemical structure of this compound.

-

SMILES: Clc1c(c(ccc1)Cl)COc2ccc(cc2)C--INVALID-LINK--OC(C)(C)C)C(=O)O[4]

-

InChI: 1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m0/s1[4]

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a building block specifically designed for Boc/Bzl solid-phase peptide synthesis.[1][4] In this strategy, the temporary N-α-Boc group is removed with a moderate acid, like trifluoroacetic acid (TFA), while more permanent side-chain protecting groups require a stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[5][6]

The key advantage of the 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) group over the standard benzyl (Bzl) group is its enhanced stability to acid.[6] The electron-withdrawing chlorine atoms reduce the susceptibility of the benzyl ether linkage to cleavage by TFA during the repeated N-α-Boc deprotection steps. This minimizes premature deprotection of the tyrosine side chain, which can lead to side reactions and impurities, especially in the synthesis of longer peptides.[6]

Experimental Protocols

General Protocol for Use in Boc-SPPS

The following is a generalized workflow for incorporating this compound into a peptide sequence on a solid support (e.g., Merrifield resin).

-

Resin Swelling: The solid support is swelled in a suitable solvent such as dichloromethane (DCM).[7]

-

Boc Deprotection: The N-α-Boc group of the resin-bound peptide is removed using a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[6][7]

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, typically with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.[6]

-

Amino Acid Coupling: this compound is activated with a coupling reagent (e.g., HBTU, HATU, or DCC/HOBt) and coupled to the N-terminus of the resin-bound peptide.

-

Washing: The resin is washed thoroughly with solvents like DCM and DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

-

Final Cleavage: Once the peptide is fully assembled, it is cleaved from the resin, and all side-chain protecting groups (including the 2,6-di-Cl-Bzl group) are removed simultaneously using a strong acid, typically anhydrous HF.[1][6]

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Boc-L-Tyrosine

While this compound is commercially available, its synthesis involves the protection of L-tyrosine. The first step is the protection of the amino group.

-

Dissolution: L-tyrosine is dissolved in an aqueous alkaline solution, for example, using sodium hydroxide or potassium hydroxide to achieve a pH ≥ 12.[7][8]

-

Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, often in batches, while maintaining the alkaline pH.[7][8] The reaction proceeds at room temperature.

-

Work-up: After the reaction is complete, impurities are removed by extraction with a non-polar organic solvent like petroleum ether.[7][8]

-

Acidification & Extraction: The aqueous layer is acidified to approximately pH 3 with a dilute acid (e.g., HCl or KHSO₄).[7][8]

-

Isolation: The product, Boc-L-Tyrosine, is extracted into an organic solvent such as ethyl acetate. The combined organic layers are dried, filtered, and concentrated to yield the product.[7][9]

The subsequent step, O-alkylation with 2,6-dichlorobenzyl bromide, would be performed under basic conditions to deprotonate the phenolic hydroxyl group, followed by reaction with the alkylating agent to form the final product.

Applications and Biological Context

This compound is a versatile building block for synthesizing peptides used in pharmaceutical research and drug development.[2] The incorporation of this modified tyrosine can influence the peptide's stability, conformation, and receptor-binding properties. Peptides containing tyrosine are crucial for various biological functions, including opioid signaling (e.g., enkephalins).[7] The synthesized peptides can be used to study receptor interactions and signaling pathways.[2]

A peptide containing the Tyr(2,6-di-Cl-Bzl) residue, after deprotection, can act as a ligand for receptors, such as G-protein coupled receptors (GPCRs).

Caption: Generalized GPCR signaling initiated by a synthetic peptide.

This guide provides foundational knowledge for the effective use of this compound in advanced peptide synthesis. For specific applications, further optimization of coupling and cleavage protocols may be required.

References

- 1. This compound Novabiochem 40298-71-3 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Boc-Tyr(2,6-Cl2-Bzl)-OH = 97.0 TLC 40298-71-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

Synthesis of N-α-Boc-O-2,6-dichlorobenzyl-L-tyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-α-Boc-O-2,6-dichlorobenzyl-L-tyrosine, a critical building block in solid-phase peptide synthesis (SPPS). This derivative of L-tyrosine, with its amino group protected by a tert-butyloxycarbonyl (Boc) group and its phenolic hydroxyl group shielded by a 2,6-dichlorobenzyl (2,6-diClBzl) ether, is instrumental in the development of complex peptides for therapeutic applications.[1] This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to support researchers in the production and application of this essential compound.

Core Concepts and Synthetic Strategy

The synthesis of N-α-Boc-O-2,6-dichlorobenzyl-L-tyrosine can be approached through two primary synthetic routes, both commencing with the commercially available amino acid L-tyrosine. The choice of route may depend on intermediate solubility, reagent availability, and overall yield optimization.

Route 1 involves the initial protection of the α-amino group of L-tyrosine with a Boc group, followed by the etherification of the phenolic hydroxyl group with 2,6-dichlorobenzyl chloride or bromide.

Route 2 reverses this sequence, starting with the etherification of the phenolic hydroxyl group of L-tyrosine, followed by the protection of the α-amino group.

Both pathways culminate in the target molecule, a white powder with established physical and chemical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product, N-α-Boc-O-2,6-dichlorobenzyl-L-tyrosine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | CAS Number |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | >300 (decomposes) | -11.9° (c=4, 5M HCl) | 60-18-4 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 22-24 | N/A | 24424-99-5 |

| 2,6-Dichlorobenzyl bromide | C₇H₅BrCl₂ | 239.93 | 55-58 | N/A | 20443-98-5 |

| N-α-Boc-O-2,6-dichlorobenzyl-L-tyrosine | C₂₁H₂₃Cl₂NO₅ | 440.32 | 128 - 132 [1] | +19° to +21° (c=2 in EtOH) [1] | 40298-71-3 [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-α-Boc-O-2,6-dichlorobenzyl-L-tyrosine, based on established methodologies for analogous compounds.

Route 1: Boc Protection followed by Etherification

Step 1: Synthesis of N-α-Boc-L-tyrosine

This procedure outlines the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate.

-

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve L-tyrosine (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., 1:1 dioxane/water or THF/water).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base such as sodium hydroxide or potassium carbonate (approximately 2-2.5 equivalents) to the solution to achieve a pH greater than or equal to 12.[2]

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same organic solvent used in step 1.

-

Add the (Boc)₂O solution dropwise to the L-tyrosine solution while maintaining the temperature at 0 °C and vigorously stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

After the reaction is complete (monitored by TLC), remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar solvent like pentane or hexane to remove unreacted (Boc)₂O and other impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of HCl or KHSO₄.

-

Extract the product, N-α-Boc-L-tyrosine, with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-α-Boc-L-tyrosine as a white solid or viscous oil. The product can be used in the next step without further purification if of sufficient purity.

-

Step 2: Synthesis of N-α-Boc-O-2,6-dichlorobenzyl-L-tyrosine

This procedure describes the etherification of the phenolic hydroxyl group of N-α-Boc-L-tyrosine.

-

Materials:

-

N-α-Boc-L-tyrosine

-

2,6-Dichlorobenzyl bromide or 2,6-dichlorobenzyl chloride

-

Sodium hydride (NaH), Sodium methoxide (NaOMe), or Sodium bicarbonate (NaHCO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Methanol

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

Dissolve N-α-Boc-L-tyrosine (1 equivalent) in anhydrous DMF or methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Carefully add a base such as sodium hydride (1.1 equivalents) or sodium methoxide (2.1 equivalents) portion-wise to the solution.[3]

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add 2,6-dichlorobenzyl bromide (1.2-1.4 equivalents) to the reaction mixture. If using 2,6-dichlorobenzyl chloride, a catalytic amount of sodium or potassium iodide may be added to facilitate the reaction.[3]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to afford pure N-α-Boc-O-2,6-dichlorobenzyl-L-tyrosine.

-

Visualizing the Synthesis Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic procedures described above.

Caption: Synthetic workflow for Route 1.

Caption: Logical flow of Synthetic Route 2.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties and primary applications of N-α-(tert-Butoxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine, commonly referred to as Boc-L-Tyr(2,6-di-Cl-Bzl)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly within drug discovery and development. This document includes key quantitative data, a detailed workflow for its application in Boc-SPPS, and general protocols for purity assessment.

Physicochemical Data

The fundamental physicochemical properties of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH are summarized below. These values are essential for reaction planning, characterization, and quality control.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₂₃Cl₂NO₅ | [1][2] |

| Molecular Weight | 440.32 g/mol | [2][][4] |

| Appearance | White powder | [1] |

| CAS Number | 40298-71-3 | [1][2][] |

| Melting Point | 128 - 132 °C | [1] |

| Storage Temperature | 2 - 8 °C | [] |

Application in Peptide Synthesis

Boc-L-Tyr(2,6-di-Cl-Bzl)-OH is primarily utilized as a protected amino acid building block in Boc solid-phase peptide synthesis (SPPS).[1][2][] The 2,6-dichlorobenzyl group provides robust protection for the tyrosine hydroxyl group, preventing unwanted side reactions during peptide chain elongation.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical workflow of Boc-SPPS, where Boc-L-Tyr(2,6-di-Cl-Bzl)-OH would be incorporated into a growing peptide chain.

Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a common and rapid method to assess the purity of Boc-protected amino acids. While not quantitative, it can effectively visualize the primary compound and potential impurities.

Objective: To determine the purity of a Boc-L-Tyr(2,6-di-Cl-Bzl)-OH sample.

Materials:

-

TLC plates (Silica gel 60 F₂₅₄)

-

Sample of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

-

Developing chamber

-

Mobile Phase: A common solvent system for protected amino acids is a mixture of Butanol, Acetic Acid, and Water (e.g., 4:1:5 ratio).

-

Visualization Reagent: Ninhydrin stain (0.2 g ninhydrin, 0.5 mL acetic acid, 100 mL n-butanol, 4.5 mL water).[5]

-

Micropipette or capillary tubes

-

Heat gun or oven

Procedure:

-

Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.

-

Sample Preparation: Dissolve a small amount of the Boc-L-Tyr(2,6-di-Cl-Bzl)-OH sample in a suitable solvent like dichloromethane or methanol.

-

Spotting: Carefully spot a small volume (1-2 µL) of the sample solution onto the starting line. Allow the solvent to evaporate completely.

-

Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

-

Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to air dry completely.

-

Visualization: Spray the dried plate evenly with the ninhydrin solution. Gently heat the plate with a heat gun or in an oven (~80-100 °C) for a few minutes.[4] The Boc group is typically cleaved by the heat and acidic conditions of the stain, allowing the free amine to react with ninhydrin to produce a colored spot (usually purple or pink).[5]

-

Analysis: A pure sample should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities. The retardation factor (Rf value) for the main spot can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

General Titration for Assay

While chromatographic methods are generally preferred for purity assessment of individual amino acid derivatives, an acid-base titration can be used to determine the assay value by titrating the carboxylic acid group.

Objective: To determine the molar content of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH.

Principle: The carboxylic acid moiety of the molecule can be titrated with a standardized strong base, such as sodium hydroxide (NaOH).

Procedure Outline:

-

Accurately weigh a sample of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH.

-

Dissolve the sample in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) using a potentiometric titrator or a suitable colorimetric indicator to determine the endpoint.

-

The purity (assay) is calculated based on the volume of titrant consumed, the molecular weight of the compound, and the initial sample weight.

Note: This method assumes that any acidic or basic impurities are not present in significant amounts or do not interfere with the titration of the primary carboxylic acid group.

References

Solubility of Boc-Tyr(2,6-diCl-Bzl)-OH in DMF and DCM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-tert-butyloxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine, abbreviated as Boc-Tyr(2,6-diCl-Bzl)-OH, in the common organic solvents dimethylformamide (DMF) and dichloromethane (DCM). Understanding the solubility of this protected amino acid is critical for its effective use in solid-phase peptide synthesis (SPPS), purification, and other applications in drug development.

While specific quantitative solubility data for Boc-Tyr(2,6-diCl-Bzl)-OH is not extensively documented in publicly available literature, this guide offers insights based on the behavior of structurally similar compounds and outlines a general protocol for determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Tyr(2,6-diCl-Bzl)-OH is presented below.

| Property | Value |

| Molecular Formula | C₂₁H₂₃Cl₂NO₅[1][2] |

| Molecular Weight | 440.32 g/mol [1][2] |

| Appearance | Powder[1] |

| Melting Point | 128-130°C[2] |

| Storage Temperature | 2-8°C[2] or 2-30°C[1] |

Qualitative Solubility Assessment

| Solvent | Chemical Class | Reported Solubility of Boc-Tyr(Bzl)-OH |

| Dimethylformamide (DMF) | Amide | Clearly Soluble[3] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble[3] |

It is important to note that the two chlorine atoms on the benzyl group of Boc-Tyr(2,6-diCl-Bzl)-OH can significantly influence its solubility profile compared to the unsubstituted benzyl analogue. These bulky and electron-withdrawing groups may affect crystal packing and solvation, potentially altering its solubility.

Several factors can influence the dissolution of protected amino acids like Boc-Tyr(2,6-diCl-Bzl)-OH:

-

Solvent Quality : The purity of the solvent, particularly the absence of water, is crucial. Using anhydrous, high-purity solvents is recommended as impurities can negatively impact solubility.[4]

-

Temperature : Solubility is generally temperature-dependent. Gentle warming can increase the solubility of protected amino acids, but caution must be exercised to avoid degradation.[4]

-

Particle Size : Smaller particle sizes generally lead to faster dissolution rates due to a larger surface area.[4]

-

Physical Agitation : Methods such as sonication and vortexing can help break up aggregates and accelerate the dissolution process.[4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for Boc-Tyr(2,6-diCl-Bzl)-OH in DMF and DCM, the following experimental protocol, based on the equilibrium solubility method, is recommended.

1. Materials and Equipment:

-

Boc-Tyr(2,6-diCl-Bzl)-OH

-

Anhydrous DMF

-

Anhydrous DCM

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-Tyr(2,6-diCl-Bzl)-OH to separate vials containing a known volume of DMF and DCM.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of Boc-Tyr(2,6-diCl-Bzl)-OH of known concentrations in a suitable solvent (in which it is freely soluble).

-

Analyze the standard solutions and the saturated supernatant samples by a validated analytical method, such as HPLC with UV detection (e.g., at 275 nm).[3]

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of Boc-Tyr(2,6-diCl-Bzl)-OH in the saturated supernatant samples by interpolating their analytical signals on the calibration curve.

-

3. Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Troubleshooting

For practical applications in a research setting, a systematic approach to addressing solubility challenges is often necessary. The following diagram illustrates a logical workflow for troubleshooting the dissolution of protected amino acids like Boc-Tyr(2,6-diCl-Bzl)-OH.

Caption: A logical workflow for troubleshooting solubility issues.

Signaling Pathways and Experimental Workflows

The solubility of Boc-Tyr(2,6-diCl-Bzl)-OH is a critical parameter in the context of Boc-based solid-phase peptide synthesis (SPPS). In this synthetic strategy, the Boc protecting group is used for the temporary protection of the α-amino group of amino acids, while more acid-stable protecting groups, such as the 2,6-dichlorobenzyl group, are used for side-chain protection.[5][6]

The general workflow for a single coupling cycle in Boc-SPPS is depicted below. Adequate solubility of the incoming protected amino acid in the reaction solvent (often DMF or a mixture including DCM) is essential for efficient coupling to the growing peptide chain on the solid support.

Caption: A simplified workflow for a Boc-SPPS coupling cycle.

References

A Comprehensive Technical Guide to the Storage and Handling of Boc-tyr(2,6-DI-CL-bzl)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the best practices for the storage and handling of Boc-tyr(2,6-DI-CL-bzl)-OH powder, a critical building block in solid-phase peptide synthesis. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Compound Information

| Property | Value |

| Chemical Name | N-α-Boc-O-(2,6-dichlorobenzyl)-L-tyrosine |

| Synonyms | Boc-Tyr(2,6-Cl2-Bzl)-OH |

| CAS Number | 40298-71-3[1][2] |

| Molecular Formula | C₂₁H₂₃Cl₂NO₅[1] |

| Molecular Weight | 440.32 g/mol [1][2] |

| Form | Powder[1][2] |

| Primary Application | Peptide Synthesis[1][2] |

Storage Conditions

The proper storage of this compound is paramount to prevent degradation and maintain its purity. While there is some variation in recommended storage temperatures from different suppliers, a conservative approach is recommended.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2] | While some sources suggest a broader range of 2-30°C[1], refrigeration is generally recommended for protected amino acids to minimize potential degradation over long-term storage. For a related compound, Boc-L-Tyrosine, a storage temperature of -20°C is recommended[3]. |

| Atmosphere | Store in a dry place[3]. | The compound is a powder and should be protected from moisture to prevent hydrolysis and clumping. |

| Light | Store in a tightly closed, light-resistant container. | While not explicitly stated in the search results, it is good laboratory practice to protect complex organic molecules from light to prevent photochemical degradation. |

| Incompatibilities | Keep away from strong oxidizing agents[4]. | Contact with strong oxidizers can lead to chemical reactions that degrade the compound. |

Handling Procedures

Due to its nature as a fine powder and its classification as a combustible solid, specific handling precautions should be taken to ensure safety and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound powder.

| PPE | Specification | Purpose |

| Eye Protection | Safety goggles with side protection[3]. | To protect eyes from dust particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) tested according to EN 374[3]. | To prevent skin contact. |

| Respiratory Protection | Type N95 (US) respirator or equivalent[2]. | To prevent inhalation of the fine powder. |

| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |

Engineering Controls

| Control | Recommendation | Purpose |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood with local and general ventilation[3]. | To minimize inhalation exposure and contain any airborne powder. |

General Hygiene

-

Keep away from food, drink, and animal feedingstuffs[3].

-

Wash hands thoroughly after handling.

-

Take off contaminated clothing immediately.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound powder from receipt to use.

Caption: Safe handling workflow for this compound powder.

Stability Profile

Currently, there is a lack of specific, quantitative stability data for this compound in publicly available resources. However, general information for similar compounds suggests that it is stable under recommended storage conditions[4] and chemically stable under standard ambient conditions (room temperature). For long-term storage, adherence to the recommended refrigerated and dry conditions is the best measure to ensure stability.

Safety and First Aid

While not classified as a hazardous substance according to the Globally Harmonized System (GHS), appropriate caution should be exercised.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air[4]. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower[4]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]. |

| Ingestion | Rinse mouth. Call a doctor if you feel unwell[3]. |

Spill and Disposal

In the event of a spill, use appropriate tools to carefully place the spilled material into a convenient waste disposal container[4]. Avoid creating dust. Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

Boc-tyr(2,6-DI-CL-bzl)-OH CAS number 40298-71-3 details

CAS Number: 40298-71-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine, commonly referred to as Boc-L-Tyr(2,6-di-Cl-Bzl)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and its application in peptide synthesis, and discusses its indirect relevance to cell signaling pathways through its incorporation into bioactive peptides.

**1. Introduction

Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (CAS: 40298-71-3) is a protected amino acid derivative widely utilized in the chemical synthesis of peptides. The tert-butoxycarbonyl (Boc) group on the α-amine provides temporary protection, while the 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) group offers robust, semi-permanent protection for the hydroxyl side chain of tyrosine. The electron-withdrawing chlorine atoms on the benzyl group enhance its stability to the acidic conditions used for Boc deprotection, preventing premature cleavage of the side-chain protecting group during the stepwise assembly of the peptide chain. This increased acid stability makes it a preferred choice over the standard benzyl (Bzl) group, especially in the synthesis of longer or more complex peptides where repeated acid exposure is required.

Its primary application is as a fundamental component in Boc-based solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, which revolutionized the field of peptide chemistry. The incorporation of this modified tyrosine residue can be crucial for developing peptides with specific structural and functional properties, including enhanced biological activity or metabolic stability.

Physicochemical Properties

The key physicochemical properties of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Citations |

| CAS Number | 40298-71-3 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₃Cl₂NO₅ | [1][2][4] |

| Molecular Weight | 440.32 g/mol | [2][3][4] |

| Synonyms | Boc-O-2,6-dichlorobenzyl-L-tyrosine, N-α-t.-Boc-O-2,6-dichlorobenzyl-L-tyrosine, Boc-L-Tyr(2,6-Cl₂Bzl)-OH | [1][2][3][4] |

| Appearance | White powder | [1] |

| Product Line | Novabiochem® | [2] |

Table 2: Physical and Chemical Data

| Property | Value | Citations |

| Melting Point | 128 - 132 °C | [1] |

| Assay/Purity | ≥97.0% (TLC), ≥98% (TLC) | [2][3] |

| Optical Rotation | [α]²⁰/D = +19 to +21º (c=2 in EtOH) | [1] |

| Boiling Point (Predicted) | 594.0 ± 50.0 °C | [4] |

| Density (Predicted) | 1.305 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.98 ± 0.10 | [4] |

| Storage Temperature | 0 - 8 °C | [1][3][4] |

Table 3: Spectroscopic and Structural Information

| Identifier | Value | Citations |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | [3] |

| InChI Key | DODHIGHXRDNRPP-SFHVURJKSA-N | [3] |

| MDL Number | MFCD00065895 | [1][2][3] |

| PubChem ID | 100125 | [1] |

| EC Number | 254-876-6 | [2][3] |

Experimental Protocols

Synthesis of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

The synthesis of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH is a two-step process involving the protection of the α-amino group of L-tyrosine with a Boc group, followed by the etherification of the phenolic hydroxyl group with 2,6-dichlorobenzyl chloride. The following protocol is adapted from established methods for the synthesis of similar O-substituted tyrosine derivatives.

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-L-Tyr-OH)

-

Dissolution: Dissolve L-tyrosine in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to create an alkaline environment (pH ≥ 12). A typical solvent system is a mixture of dioxane and water.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) in batches while maintaining the alkaline pH. Allow the reaction to proceed at room temperature.

-

Work-up: After the reaction is complete (monitored by TLC or HPLC), perform an extraction with a nonpolar organic solvent like petroleum ether to remove unreacted (Boc)₂O and other impurities.

-

Acidification: Carefully acidify the aqueous layer to approximately pH 3 using a dilute acid, such as 1 M HCl. This will precipitate the Boc-L-Tyr-OH product.

-

Isolation: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-Tyr-OH.

Part 2: Synthesis of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

-

Dissolution: Dissolve the synthesized Boc-L-Tyr-OH in a suitable solvent, such as methanol or DMF.

-

Deprotonation: Add a base to deprotonate the phenolic hydroxyl group. A common choice is sodium methoxide solution when using methanol as the solvent.

-

Alkylation: Add 2,6-dichlorobenzyl chloride or 2,6-dichlorobenzyl bromide to the reaction mixture.

-

Reaction: Heat the mixture (e.g., to 40°C) and stir for several hours until the reaction is complete, as monitored by HPLC.

-

Isolation and Purification: Upon completion, the reaction mixture is worked up, typically by adding water, neutralizing, and extracting the product. The crude product can then be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-L-Tyr(2,6-di-Cl-Bzl)-OH.

References

The Strategic Role of the 2,6-Dichlorobenzyl Protecting Group in Boc Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the careful selection of protecting groups is paramount to achieving high purity and yield of the final peptide product. Within the Boc (tert-butyloxycarbonyl) strategy, the protection of the tyrosine side chain presents a unique challenge due to the nucleophilic nature of its phenolic hydroxyl group. This guide provides a comprehensive technical overview of the 2,6-dichlorobenzyl (2,6-DCB or 2,6-Cl₂Bzl) protecting group, a robust option for mitigating side reactions and enhancing the efficiency of Boc-SPPS.

Core Principles: Why 2,6-Dichlorobenzyl Protection?

The Boc/Bzl (benzyl) protection strategy in SPPS relies on a gradient of acid lability. The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA) and is removed at each cycle of amino acid addition. In contrast, side-chain protecting groups are designed to be stable to these conditions and are only removed during the final cleavage from the resin, typically with a strong acid such as anhydrous hydrogen fluoride (HF).[1]

The standard benzyl (Bzl) ether for tyrosine protection, while widely used, exhibits partial lability in the repetitive TFA treatments required for Boc group removal. This premature deprotection can expose the tyrosine hydroxyl group, leading to undesired side reactions such as O-acylation during subsequent coupling steps.

The 2,6-dichlorobenzyl protecting group offers a significant advantage due to its enhanced stability to acid. The two electron-withdrawing chlorine atoms on the benzyl ring decrease the electron density of the ether oxygen, making the C-O bond more resistant to acid-catalyzed cleavage.[2] This increased stability ensures the integrity of the tyrosine side-chain protection throughout the entire synthesis, minimizing the formation of side products and ultimately leading to a purer final peptide.[2]

Quantitative Performance Comparison

While extensive head-to-head quantitative data is often proprietary or embedded within broader studies, the available information and chemical principles allow for a clear comparison of the performance of different tyrosine side-chain protecting groups in Boc-SPPS.

| Protecting Group | Structure | Stability to 50% TFA/DCM | Primary Side Reactions |

| Benzyl (Bzl) | -CH₂-Ph | Partially labile | O-acylation, 3-benzyltyrosine formation |

| 2,6-Dichlorobenzyl (2,6-DCB) | -CH₂-C₆H₃Cl₂ | Stable [3] | Minimal during synthesis |

| 2-Bromobenzyl (2-BrZ) | -CH₂-C₆H₄Br | More stable than Bzl | Less prevalent than with Bzl |

Table 1: Qualitative and Quantitative Comparison of Tyrosine Side-Chain Protecting Groups in Boc-SPPS.

The enhanced stability of the 2,6-DCB group directly translates to a lower incidence of side products that can complicate purification and reduce the overall yield of the desired peptide.

Experimental Protocols

Synthesis of Boc-L-Tyr(2,6-Cl₂Bzl)-OH

This protocol is adapted from standard procedures for the benzylation of N-Boc-L-tyrosine.

Materials:

-

N-Boc-L-tyrosine

-

2,6-dichlorobenzyl bromide

-

Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-L-tyrosine (1.0 equivalent) in DMF.

-

Add sodium bicarbonate (1.1 equivalents).

-

To the stirred suspension, add 2,6-dichlorobenzyl bromide (1.05 equivalents).

-

Heat the reaction mixture to approximately 50-60°C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude Boc-L-Tyr(2,6-Cl₂Bzl)-OH by recrystallization or column chromatography.

Expected Yield: 85-95% Purity: >98% (by HPLC)

Boc-SPPS using Boc-L-Tyr(2,6-Cl₂Bzl)-OH

The following outlines a typical cycle for incorporating a Tyr(2,6-DCB) residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

Workflow:

Caption: General workflow for a single cycle in Boc-SPPS.

Detailed Steps:

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).

-

Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).

-

Washing: Wash the resin with DCM (3x).

-

Coupling: Dissolve Boc-L-Tyr(2,6-Cl₂Bzl)-OH (3 equivalents) and a suitable coupling agent (e.g., HBTU, 3 equivalents) in DMF. Add DIEA (6 equivalents) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using the Kaiser test.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Proceed to the next deprotection and coupling cycle.

Final Cleavage with Anhydrous Hydrogen Fluoride (HF)

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the 2,6-dichlorobenzyl group.

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Scavenger Cocktail:

The generation of carbocations during HF cleavage can lead to side reactions with nucleophilic amino acid residues like tryptophan, methionine, and cysteine. The choice of scavengers is critical to trap these reactive species. For peptides containing Tyr(2,6-DCB) and other sensitive residues, a common scavenger cocktail is a mixture of anisole and p-cresol (e.g., 9:1 v/v). If methionine is present, thioanisole can be added.

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the HF reaction vessel.

-

Add the appropriate scavenger cocktail (e.g., 1 mL of anisole per gram of resin).

-

Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

After the reaction is complete, remove the HF by evaporation under a stream of inert gas (e.g., nitrogen).

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Cleavage Yield: 80-95% (peptide dependent)

Logical Relationships and Workflows

The decision-making process for selecting a tyrosine protecting group in Boc-SPPS can be visualized as follows:

Caption: Decision workflow for tyrosine protection in Boc-SPPS.

Conclusion

The 2,6-dichlorobenzyl protecting group provides a superior alternative to the traditional benzyl group for the protection of the tyrosine side chain in Boc-SPPS. Its enhanced stability to the repetitive acidic conditions of the synthesis cycle minimizes side reactions, leading to higher purity of the crude peptide and simplifying subsequent purification steps. While requiring the use of strong acid for final cleavage, the benefits of employing the 2,6-DCB group, particularly in the synthesis of long and complex peptides, make it a valuable tool for researchers and professionals in the field of peptide chemistry and drug development.

References

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis Utilizing Modified Tyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodology, with a specific focus on the incorporation of modified tyrosine residues. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the core principles of Boc-SPPS, provides step-by-step experimental protocols, presents quantitative data for key process steps, and discusses the critical considerations for synthesizing peptides containing modified tyrosine analogs.

Introduction to Boc Solid-Phase Peptide Synthesis

Boc-SPPS is a foundational technique for the chemical synthesis of peptides.[1] The strategy is predicated on the use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[2] The peptide is assembled stepwise on an insoluble solid support (resin), which facilitates the removal of excess reagents and byproducts through simple filtration and washing.[3] Side-chain functional groups are protected by groups that are stable to the conditions used for Boc removal, but are typically cleaved simultaneously with the peptide from the resin in a final, strong acid deprotection step.[2]

The choice of protecting group for the phenolic hydroxyl group of tyrosine is critical to prevent side reactions, such as O-acylation, during synthesis.[2] This guide will explore the use of various benzyl-based and other protecting groups for tyrosine and provide a comparative analysis of their performance.

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using the Boc strategy follows a cyclical workflow for each amino acid addition. This cycle consists of three main steps: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Nα-Boc protected amino acid.

References

In-Depth Technical Guide: Physicochemical Characteristics of N-α-Fmoc-O-(2,6-dichlorobenzyl)-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and therapeutic peptide development, the strategic use of protecting groups is fundamental to achieving high-yield, high-purity synthesis. Tyrosine, with its reactive phenolic hydroxyl group, necessitates robust side-chain protection to prevent undesirable reactions such as O-acylation during peptide chain elongation. This guide focuses on N-α-(9-Fluorenylmethyloxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine, commonly abbreviated as Fmoc-Tyr(2,6-Cl2-Bzl)-OH.

The 2,6-dichlorobenzyl (2,6-Cl2-Bzl) ether is employed as a semi-permanent protecting group for the tyrosine side chain. The electron-withdrawing nature of the two chlorine atoms significantly enhances the stability of the benzyl ether linkage toward acid compared to an unsubstituted benzyl group.[1] This makes it particularly suitable for synthetic strategies where increased acid stability is required, such as in Boc-based Solid-Phase Peptide Synthesis (SPPS) or for the synthesis of protected peptide fragments using Fmoc chemistry on acid-labile resins.[1] This document provides a detailed overview of the physicochemical properties, synthesis, and application of this critical amino acid derivative.

Physicochemical Characteristics

Fmoc-Tyr(2,6-Cl2-Bzl)-OH is typically supplied as a white to off-white crystalline powder.[2] Its key physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 112402-12-7 | [2] |

| Molecular Formula | C₃₁H₂₅Cl₂NO₅ | [2] |

| Molecular Weight | 562.44 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 162-176 °C | [2] |

| Optical Rotation | [α]²⁰D = -18 ± 2° (c=1 in DMF) | [2] |

| Purity | ≥98% (by HPLC) | [2] |

| Storage | 2-8 °C | [2] |

| Solubility | Soluble in DMF, DCM, Chloroform, DMSO, Acetone | [2][3] |

| Predicted pKa | ~2.77 (carboxyl group) | [3]* |

*Note: This is a predicted value for a structurally similar compound (Fmoc-3-nitro-L-tyrosine) and should be considered an estimate.

Visualization of Chemical Logic and Structure

The strategic placement of orthogonal protecting groups on the tyrosine molecule is fundamental to its application in Fmoc-based peptide synthesis. The base-labile Fmoc group protects the α-amino group, while the acid-labile 2,6-dichlorobenzyl group protects the side-chain hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-O-(2,6-dichlorobenzyl)-L-tyrosine

This section outlines a representative two-step synthesis protocol based on general methods for tyrosine alkylation and subsequent N-terminal protection.

Step 1: Synthesis of O-(2,6-dichlorobenzyl)-L-tyrosine (H-Tyr(2,6-Cl2Bzl)-OH)

This procedure is adapted from a general method for the O-alkylation of tyrosine.[4]

-

Dissolution: Prepare a solution of L-tyrosine (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Base Addition: Add a strong base, such as sodium hydroxide (2 equivalents), to the solution and heat to approximately 70-75°C.

-

Alkylation: Add 2,6-dichlorobenzyl bromide (1 equivalent) to the heated reaction mixture.

-

Reaction: Stir the mixture at 70-75°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into ice water.

-

Precipitation: Adjust the pH to the isoelectric point of the amino acid (around pH 5-6) using a dilute acid (e.g., HCl) to precipitate the crude product.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry under a vacuum. The crude product can be further purified by recrystallization.

Step 2: N-terminal Protection with Fmoc Group

This procedure follows a standard method for the N-protection of amino acids.[5]

-

Dissolution: Suspend the dried H-Tyr(2,6-Cl2Bzl)-OH (1 equivalent) in an aqueous solution of 10% sodium carbonate.

-

Fmoc Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or acetonitrile dropwise.

-

Reaction: Stir the reaction mixture vigorously at 0°C for 1-2 hours and then allow it to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl. A white precipitate of the final product, Fmoc-Tyr(2,6-Cl2-Bzl)-OH, will form.

-

Isolation and Drying: Collect the product by vacuum filtration, wash the filter cake extensively with cold water until the washings are neutral, and dry the product under vacuum.

Protocol 2: Incorporation into a Peptide Chain via Fmoc-SPPS

This protocol describes a standard manual coupling cycle for adding Fmoc-Tyr(2,6-Cl2-Bzl)-OH to a resin-bound peptide chain with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

-

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve Fmoc-Tyr(2,6-Cl2-Bzl)-OH (3-4 equivalents relative to resin loading), a coupling agent such as HBTU (0.95 equivalents relative to the amino acid), and an activator base like DIPEA (2 equivalents relative to the amino acid) in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Drain the final wash solvent from the resin and immediately add the activated amino acid solution.

-

-

Reaction: Agitate the resin mixture for 1-2 hours at room temperature.

-

Monitoring & Washing: Monitor the reaction completion using a qualitative method like the Kaiser test. Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection cycle.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-L-Tyr(2,6-Cl2-Bzl)-OH - Creative Peptides [creative-peptides.com]

- 3. 136590-09-5 CAS MSDS (FMOC-3-NITRO-L-TYROSINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. US3412138A - Alkylation of tyrosine - Google Patents [patents.google.com]

- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Tyr(2,6-di-Cl-Bzl)-OH: Sourcing, Purity, and Quality Control

For researchers and professionals in drug development and peptide synthesis, the quality and reliable supply of protected amino acids are paramount. This technical guide provides an in-depth overview of Boc-Tyr(2,6-di-Cl-Bzl)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document outlines key suppliers, available purity specifications, and recommended experimental workflows for quality control.

Supplier and Purity Overview

The availability of this compound from various chemical suppliers differs in terms of stated purity and the analytical methods used for its determination. A summary of this information is presented below to aid in the selection of a suitable grade for your research needs.

| Supplier | Product Line | Catalog Number (Example) | Stated Purity | Analytical Method |

| Sigma-Aldrich | - | - | ≥97.0% | TLC[1] |

| Sigma-Aldrich | Novabiochem® | 853042 | ≥98% | TLC |

| Research Scientific | - | SA/15393-1G | ≥97.0% | Not Specified[2] |

Note: The purity data is based on information available from the suppliers' websites. It is highly recommended to request a lot-specific Certificate of Analysis (CoA) for detailed purity information and analytical methods used.

Experimental Protocols and Quality Control Workflow

Ensuring the identity and purity of this compound is a critical first step in any synthetic peptide campaign. Below is a recommended workflow for the quality control of this raw material upon receipt.

Caption: Quality Control Workflow for incoming this compound.

Signaling Pathways and Logical Relationships in Peptide Synthesis

The use of this compound is integral to the Boc-protection strategy in SPPS. The following diagram illustrates the logical flow of its incorporation into a growing peptide chain.

Caption: Logical flow of a single coupling cycle in Boc-SPPS.

References

Methodological & Application

Application Note: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Tyr(2,6-di-Cl-Bzl)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-phase peptide synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method within SPPS.[1] This application note provides a detailed protocol for the incorporation of the protected amino acid derivative, Boc-Tyr(2,6-di-Cl-Bzl)-OH, into a peptide sequence. The 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether is a highly stable protecting group for the tyrosine side chain, offering enhanced resistance to the moderately acidic conditions used for Nα-Boc deprotection, thus preventing premature deprotection and subsequent side reactions.[2][3] This protocol outlines the standard steps of Boc-SPPS, from resin preparation to final peptide cleavage and deprotection, with specific considerations for using this compound.

Core Principles of Boc-SPPS:

The Boc-SPPS method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] The synthesis cycle consists of the following key steps:

-

Nα-Boc Deprotection: The temporary Nα-Boc protecting group is removed using a moderate acid, typically trifluoroacetic acid (TFA).[4][5]

-

Neutralization: The resulting N-terminal trifluoroacetate salt is neutralized with a hindered base to liberate the free amine.[3]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the resin-bound peptide.[6]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[7]

Side chains of reactive amino acids are protected with groups that are stable to the Nα-Boc deprotection conditions but can be removed during the final cleavage step. The 2,6-di-Cl-Bzl group is particularly advantageous in Boc chemistry due to its stability in 50% TFA, requiring a very strong acid like hydrogen fluoride (HF) for its removal.[2]

Experimental Protocols

This section details the step-by-step methodology for incorporating this compound into a peptide sequence using manual Boc-SPPS.

1. Resin Preparation and Swelling:

-

Resin Selection: Merrifield or PAM resins are commonly used for Boc-SPPS to generate C-terminal peptide acids.[8] PAM resin is often preferred due to its greater acid stability, which minimizes chain loss during synthesis.[4][8]

-

Procedure:

2. Attachment of the First Amino Acid (if starting from chloromethylated resin):

-

Method: The cesium salt method is standard for attaching the first Boc-amino acid to Merrifield resin to prevent racemization.[4]

-

Procedure:

-

The Boc-amino acid cesium salt is prepared and dissolved in a minimal amount of dimethylformamide (DMF).

-

The solution is added to the swollen resin.

-

The reaction mixture is agitated at 50°C for 12-24 hours.[8]

-

After coupling, any unreacted chloromethyl sites should be capped.

-

3. Peptide Elongation Cycle:

This cycle is repeated for each amino acid to be added to the peptide chain.

-

Step 1: Nα-Boc Deprotection

-

Wash the peptide-resin with DCM (3 x 10 mL).

-

Add a solution of 25-50% TFA in DCM (10 mL) to the resin. Agitate for 2 minutes and drain.[10][11]

-

Add a fresh solution of 25-50% TFA in DCM (10 mL) and agitate for 20-30 minutes.[8][11]

-

Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).[4][9]

-

-

Step 2: Neutralization

-

Step 3: Coupling of this compound

-

Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 eq.) in DMF or a DCM/DMF mixture. Add a coupling reagent like Diisopropylcarbodiimide (DIC) (3 eq.). Allow to pre-activate for 10-20 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature.[6]

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction. A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.[6]

-

-

Step 4: Washing

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.[6]

-

4. Final Cleavage and Deprotection:

-

Procedure: This procedure requires specialized equipment and extreme caution due to the use of anhydrous hydrogen fluoride (HF).

-

Thoroughly dry the final peptide-resin under vacuum.[9]

-

Place the resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail to the resin. A common cocktail is HF:p-cresol:anisole (90:5:5). Scavengers are crucial to trap reactive carbocations generated during cleavage.[9]

-

Stir the mixture at 0°C for 1-2 hours.[9]

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide and remove scavengers.[9]

-

Filter and dry the crude peptide.

-

5. Purification and Analysis:

-

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.[12]

Data Presentation

Table 1: Reagents for Boc-SPPS Cycle

| Step | Reagent/Solvent | Typical Concentration/Ratio | Purpose |

|---|---|---|---|

| Resin Swelling | Dichloromethane (DCM) | - | Prepares the resin for synthesis |

| Nα-Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 25-50% (v/v) | Removes the Nα-Boc protecting group[4][10] |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | Neutralizes the N-terminal ammonium salt[5] |

| Coupling | This compound | 3 equivalents | Protected amino acid to be incorporated |

| DIC / HOBt | 3 equivalents each | Coupling reagent and racemization suppressor[13] | |

| Cleavage | Hydrogen Fluoride (HF) | ~90% in scavenger mix | Cleaves peptide from resin and removes side-chain protecting groups[2] |

| | p-Cresol / Anisole | ~5-10% total | Scavengers to prevent side reactions[9] |

Table 2: Comparison of Tyrosine Side-Chain Protecting Groups in Boc-SPPS

| Protecting Group | Stability to 50% TFA | Cleavage Reagent | Key Features |

|---|---|---|---|

| Benzyl (Bzl) | Partially labile | HF, TFMSA | Can lead to chain loss with repeated TFA exposure in long syntheses.[2][3] |

| 2,6-Dichlorobenzyl (2,6-di-Cl-Bzl) | Stable | HF, TMSOTf | High acid stability prevents premature deprotection; requires strong acid cleavage.[2] |

| 2-Bromobenzyloxycarbonyl (2-Br-Z) | Stable | HF, TFMSA | High acid stability, similar to 2,6-di-Cl-Bzl.[2] |

| tert-Butyl (tBu) | Labile | HF, TFMSA | Generally used in Fmoc chemistry but can be used in Boc-SPPS.[3] |

Mandatory Visualization

Caption : General workflow for a single cycle of Boc solid-phase peptide synthesis (SPPS).

Caption : Workflow for the final cleavage and deprotection of the peptide from the resin.

References

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

Coupling Reagents for Boc-Tyr(2,6-di-Cl-Bzl)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-O-(2,6-dichlorobenzyl)-L-tyrosine, abbreviated as Boc-Tyr(2,6-di-Cl-Bzl)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The 2,6-dichlorobenzyl ether protecting group on the tyrosine side chain offers enhanced stability against the moderately acidic conditions used for the removal of the N-α-Boc group, a significant advantage in the synthesis of long peptides.[1] However, the bulky nature of this protecting group, coupled with the inherent steric hindrance of the tyrosine residue itself, presents a significant challenge for achieving efficient and complete coupling reactions.[2][3]

Standard coupling protocols are often inadequate for the successful incorporation of such sterically hindered amino acids, leading to deletion sequences and lower purity of the final peptide.[4] Consequently, the selection of a potent coupling reagent and the optimization of reaction conditions are paramount for the successful synthesis of peptides containing the this compound moiety. These application notes provide a comprehensive guide to the selection of appropriate coupling reagents and detailed protocols for their use.

Comparison of Recommended Coupling Reagents

The choice of coupling reagent is a critical determinant of success when incorporating sterically hindered amino acids like this compound. The ideal reagent should facilitate rapid and complete acylation while minimizing the risk of side reactions, particularly racemization. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for such challenging couplings due to their higher reactivity and efficiency.

| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Typical Coupling Time | Risk of Racemization | Key Considerations |

| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Excellent | 15 - 60 minutes | Very Low to Low | HATU is highly recommended for difficult couplings due to the formation of a highly reactive OAt-ester intermediate, leading to faster and more complete reactions with a lower risk of racemization compared to HBTU.[5][6][7] HCTU offers comparable efficiency to HATU at a lower cost.[8] COMU is a newer generation reagent with high reactivity and an improved safety profile.[9] |

| Phosphonium Salts | PyBOP, PyAOP | Very Good | 15 - 60 minutes | Low | PyBOP is an efficient reagent, but the byproduct, HMPA, is carcinogenic. PyAOP is a safer alternative with faster coupling rates than PyBOP.[9] These are generally effective for hindered couplings. |

| Carbodiimides | DIC/HOBt | Moderate | 1 - 4 hours | Low to Moderate | While cost-effective and suitable for many standard couplings, this combination is often too slow for sterically hindered residues, potentially leading to incomplete reactions.[10] The use of HOBt is essential to suppress racemization. |

Experimental Protocols

The following protocols are provided as a general guideline for the incorporation of this compound in SPPS. Optimization may be required based on the specific peptide sequence and solid support used.

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser (ninhydrin) test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Pre-activation of Amino Acid: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly increased (e.g., to 40°C).

-

Monitoring the Coupling: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Double Coupling (Optional): If the Kaiser test remains positive, indicating incomplete coupling, a second coupling (double coupling) is recommended.[2][4] To do this, repeat steps 2-5.

-

Proceed to the next cycle: After successful coupling and washing, the peptide-resin is ready for the subsequent deprotection and coupling cycle.

Protocol 2: HCTU-Mediated Coupling of this compound

This protocol provides a cost-effective alternative to HATU with comparable efficiency for hindered couplings.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser (ninhydrin) test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Pre-activation of Amino Acid: In a separate vessel, dissolve this compound (3-5 equivalents) and HCTU (2.9-4.9 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-4 hours.

-

Monitoring and Washing: Monitor the reaction with the Kaiser test. Upon completion, wash the resin extensively with DMF and DCM as described in Protocol 1.

-

Double Coupling (Optional): If necessary, perform a double coupling by repeating steps 2-4.

-

Next Cycle: Proceed with the subsequent steps of the SPPS cycle.

Diagrams

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Troubleshooting and Optimization

-

Incomplete Coupling: For persistently difficult couplings involving this compound, consider increasing the equivalents of the amino acid and coupling reagent (up to 5-fold excess), extending the reaction time, or performing the coupling at a slightly elevated temperature (e.g., 40-50°C).[4]

-

Aggregation: Peptide sequences prone to aggregation can hinder coupling efficiency. The use of chaotropic salts or solvents that disrupt secondary structures may be beneficial.

-

Racemization: While modern coupling reagents significantly minimize racemization, it is crucial to avoid prolonged pre-activation times and excessive amounts of base.

Conclusion